Cas no 1805544-28-8 (4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol)

4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol structure
1805544-28-8 structure
商品名:4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
CAS番号:1805544-28-8
MF:C8H8F2INO2
メガワット:315.055901527405
CID:4891429

4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
    • インチ: 1S/C8H8F2INO2/c1-14-5-2-12-4(3-13)7(11)6(5)8(9)10/h2,8,13H,3H2,1H3
    • InChIKey: TXZMUDKYZLAVNK-UHFFFAOYSA-N
    • ほほえんだ: IC1C(CO)=NC=C(C=1C(F)F)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 185
  • トポロジー分子極性表面積: 42.4
  • 疎水性パラメータ計算基準値(XlogP): 1.2

4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029025049-500mg
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
1805544-28-8 95%
500mg
$1,836.65 2022-04-01
Alichem
A029025049-1g
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
1805544-28-8 95%
1g
$3,155.55 2022-04-01
Alichem
A029025049-250mg
4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol
1805544-28-8 95%
250mg
$970.20 2022-04-01

4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol 関連文献

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4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanolに関する追加情報

Introduction to 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol (CAS No. 1805544-28-8)

4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805544-28-8, is a significant intermediate in modern pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile biological activities and synthetic potential. The presence of multiple functional groups, including a difluoromethyl, an iodo, and a methoxy substituent, alongside a hydroxymethyl group at the 2-position, makes it a valuable building block for further derivatization and drug discovery efforts.

The difluoromethyl group is particularly noteworthy in medicinal chemistry, as it is known to enhance metabolic stability, improve binding affinity to biological targets, and contribute to the overall pharmacokinetic profile of drug candidates. In contrast, the iodo substituent serves as an excellent handle for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are pivotal in constructing complex molecular architectures. The methoxy group provides further opportunities for functionalization, while the hydroxymethyl moiety at the 2-position can be modified through oxidation or reduction strategies to achieve desired pharmacological properties.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing novel scaffolds for therapeutic intervention. For instance, researchers have leveraged its pyridine core to develop inhibitors targeting enzymes involved in inflammatory pathways. Specifically, derivatives of 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol have shown promise in modulating Janus kinases (JAKs), which play a critical role in autoimmune diseases and cancer. The incorporation of the difluoromethyl group has been demonstrated to improve selectivity and reduce off-target effects, a key consideration in drug development.

In addition to its pharmaceutical applications, this compound has been explored in agrochemical research. The structural features of the pyridine ring contribute to its interaction with biological receptors in pests and pathogens, making it a viable candidate for developing novel pesticides or herbicides. The ability to introduce diverse functional groups allows chemists to fine-tune the activity spectrum, ensuring efficacy while minimizing environmental impact—a growing concern in agricultural science.

The synthesis of 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation at the 3-position of a pyridine derivative followed by selective methylation and hydroxylation. The use of palladium-catalyzed cross-coupling reactions enables the introduction of the difluoromethyl group with high regioselectivity. These synthetic strategies underscore the compound's importance as a versatile intermediate in industrial-scale chemical production.

From a computational chemistry perspective, virtual screening and molecular docking studies have been employed to identify potential bioactive analogs derived from 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol. These studies have revealed that subtle modifications around the pyridine core can significantly alter binding interactions with target proteins. For example, structural optimization has led to compounds with enhanced affinity for protein kinases and transcription factors relevant to neurological disorders. Such findings underscore the importance of this scaffold in rational drug design.

The growing interest in fluorinated compounds has further propelled research into derivatives of 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol. Fluorochemicals are renowned for their ability to improve drug properties such as lipophilicity, solubility, and bioavailability. In particular, recent studies have demonstrated that fluorinated pyridines exhibit unique electronic properties that can modulate receptor interactions. This has opened new avenues for designing drugs with improved pharmacological profiles.

In conclusion, 4-(Difluoromethyl)-3-iodo-5-methoxypyridine-2-methanol (CAS No. 1805544-28-8) represents a cornerstone compound in synthetic organic chemistry with far-reaching implications in pharmaceuticals and agrochemicals. Its structural versatility allows for extensive derivatization, enabling researchers to explore novel therapeutic interventions across multiple disease areas. As synthetic methodologies continue to evolve and computational tools become more sophisticated, the potential applications of this compound are likely to expand further, solidifying its role as a critical intermediate in modern chemical research.

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